
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, also known as Methyl-PPC, is an organic compound belonging to the class of pyrroles. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. Methyl-PPC has been used in a variety of scientific research applications due to its unique properties.
科学的研究の応用
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been used as a substrate for the production of biocatalysts, as a reagent in the synthesis of organic compounds, and as a starting material for the synthesis of pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of polymers.
作用機序
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is an organic compound that is believed to act as an agonist at several different receptors in the body. It is believed to act as an agonist at the mu-opioid receptor, which is involved in pain perception and reward. It is also believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound is believed to have a number of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have anti-depressant and anti-psychotic effects. In addition, it has been shown to have neuroprotective and neurotrophic effects.
実験室実験の利点と制限
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also relatively inexpensive, making it an attractive option for use in research studies. However, there are some limitations to its use in laboratory experiments. It is a relatively small molecule, making it difficult to detect in complex biological systems. In addition, its effects on different receptors may vary, making it difficult to predict its effects in different contexts.
将来の方向性
There are several potential future directions for research on Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. One potential direction is to explore its potential as an analgesic or anti-inflammatory agent. Another potential direction is to investigate its potential as a neuroprotective or neurotrophic agent. Additionally, further research could be conducted to explore its potential as an antidepressant or antipsychotic agent. Finally, additional research could be conducted to explore its potential as a substrate for the production of biocatalysts or as a reagent in the synthesis of organic compounds.
合成法
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate can be synthesized by several different methods. One method involves reacting pyrrole with ethylbenzene in the presence of sulfuric acid as a catalyst. This reaction produces a mixture of methyl-PPC and ethyl-PPC, which can then be separated by column chromatography. Another method involves the reaction of pyrrole with ethylbenzene in the presence of a palladium catalyst. This reaction produces a mixture of methyl-PPC and ethyl-PPC, which can then be separated by fractional distillation.
特性
IUPAC Name |
methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(11-6-4-3-5-7-11)12-8-15-9-13(12)14(16)17-2/h3-10,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJFLMISHGBYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CNC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724395 |
Source


|
| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313712-50-3 |
Source


|
| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)
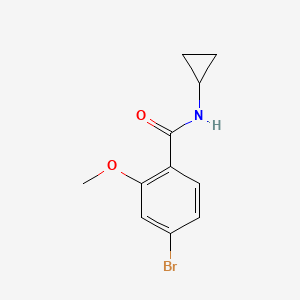


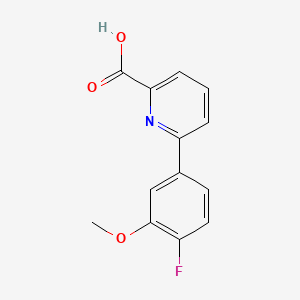
![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)

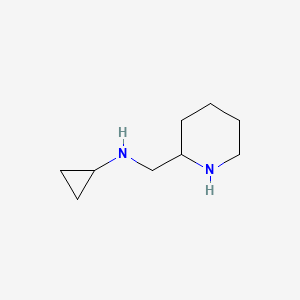
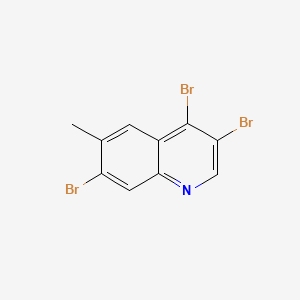
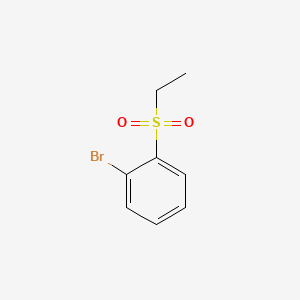
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)
![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)